1-ethyl-2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole
Overview
Description
1-Ethyl-2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole is an organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. The presence of the trimethoxyphenyl group enhances the compound’s potential for various applications, particularly in the fields of pharmacology and materials science.
Mechanism of Action
Target of Action
It’s worth noting that benzimidazole derivatives have been known to exhibit a broad range of biological activities .
Mode of Action
Benzimidazole derivatives have been reported to interact with various biological targets, leading to changes in cellular processes .
Result of Action
Benzimidazole derivatives have been reported to exhibit a range of biological activities .
Preparation Methods
The synthesis of 1-ethyl-2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,4,5-trimethoxybenzaldehyde and o-phenylenediamine.
Condensation Reaction: The two starting materials undergo a condensation reaction in the presence of an acid catalyst, such as hydrochloric acid, to form the benzimidazole ring.
Alkylation: The resulting benzimidazole is then alkylated using ethyl iodide in the presence of a base, such as potassium carbonate, to introduce the ethyl group at the nitrogen atom.
Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to increase yield and purity.
Chemical Reactions Analysis
1-Ethyl-2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketones or aldehydes to alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Ethyl-2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole has several scientific research applications:
Pharmacology: The compound is studied for its potential as an anti-cancer, anti-inflammatory, and anti-microbial agent. Its unique structure allows it to interact with various biological targets.
Materials Science: The compound’s optical and electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions to explore new chemical transformations.
Comparison with Similar Compounds
1-Ethyl-2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole can be compared with other benzimidazole derivatives, such as:
1-Methyl-2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole: Similar structure but with a methyl group instead of an ethyl group, which may affect its biological activity and chemical properties.
2-(3,4,5-Trimethoxyphenyl)-1H-benzimidazole: Lacks the alkyl group on the nitrogen atom, which can influence its reactivity and interactions with biological targets.
1-Ethyl-2-phenyl-1H-benzimidazole:
The unique combination of the ethyl group and the trimethoxyphenyl group in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-ethyl-2-(3,4,5-trimethoxyphenyl)benzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-5-20-14-9-7-6-8-13(14)19-18(20)12-10-15(21-2)17(23-4)16(11-12)22-3/h6-11H,5H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTCSJDIKVRUCF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1C3=CC(=C(C(=C3)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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